N-(2-ethylphenyl)-1-[(3-nitrophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide
Description
Properties
IUPAC Name |
N-(2-ethylphenyl)-1-[(3-nitrophenyl)methyl]-6-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4/c1-2-16-7-3-4-9-19(16)22-21(26)17-10-11-20(25)23(14-17)13-15-6-5-8-18(12-15)24(27)28/h3-12,14H,2,13H2,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSPLSAMIXYLIAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=CN(C(=O)C=C2)CC3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethylphenyl)-1-[(3-nitrophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving suitable precursors.
Introduction of the Nitro Group: The nitro group is introduced via nitration, typically using nitric acid and sulfuric acid as reagents.
Attachment of the Ethylphenyl Group: The ethylphenyl group is attached through a Friedel-Crafts alkylation reaction.
Final Assembly: The final compound is assembled through a series of coupling reactions, often involving amide bond formation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethylphenyl)-1-[(3-nitrophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas and a palladium catalyst.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Potassium permanganate, sulfuric acid.
Substitution: Halogens, Lewis acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative.
Scientific Research Applications
N-(2-ethylphenyl)-1-[(3-nitrophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer research.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-ethylphenyl)-1-[(3-nitrophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways that regulate cell growth and apoptosis.
Comparison with Similar Compounds
Key Observations :
Example Syntheses :
- Compound 8 () : Synthesized from 1-benzyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid and aniline derivative at 0°C, yielding 23% . Low yields suggest sensitivity to reaction conditions.
- Compound 7 () : Used N-methylcyclopropylamine and saturated NaHCO₃ workup, achieving 22% yield .
- Target Compound (Inferred) : Likely synthesized via analogous HATU/DIPEA coupling of 3-nitrobenzyl-substituted pyridine acid chloride with 2-ethylphenylamine.
Functional and Pharmacological Implications
While pharmacological data for the target compound are unavailable, insights can be drawn from analogs:
- Proteasome Inhibition: Pyridazinone and pyridine carboxamides in demonstrated activity against Trypanosoma cruzi proteasome, suggesting the nitro-substituted target may exhibit similar bioactivity .
- Solubility and Bioavailability : The nitro group’s strong electron-withdrawing nature may reduce solubility compared to trifluoromethyl or methoxy analogs but improve target engagement in hydrophobic pockets.
Biological Activity
N-(2-ethylphenyl)-1-[(3-nitrophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide, a compound belonging to the dihydropyridine class, has garnered attention due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The compound's chemical formula is , with a molecular weight of approximately 373.39 g/mol. Its structure consists of a dihydropyridine core substituted with an ethylphenyl group and a nitrophenylmethyl moiety, which are crucial for its biological interactions.
Research indicates that compounds similar to this compound exhibit various biological activities, primarily through modulation of enzyme activity and receptor interaction:
- Enzyme Inhibition : Studies suggest that related dihydropyridines can inhibit enzymes such as dihydrofolate reductase (DHFR), which is crucial in nucleotide synthesis and cell proliferation .
- Receptor Modulation : The compound may interact with gamma-aminobutyric acid (GABA) receptors, influencing neurotransmission and potentially offering therapeutic benefits in neurological disorders .
Antitumor Activity
A notable aspect of this compound is its potential antitumor activity. Research has shown that derivatives of dihydropyridines can inhibit tumor cell proliferation by inducing apoptosis or blocking cell cycle progression:
- Case Study : A study demonstrated that a related compound effectively inhibited the growth of various cancer cell lines by disrupting mitochondrial function and increasing reactive oxygen species (ROS) levels .
Antimicrobial Properties
Preliminary studies suggest that this compound may possess antimicrobial properties. Its structural components may enhance membrane permeability or interfere with bacterial metabolism:
- Research Findings : In vitro tests have indicated that certain dihydropyridine derivatives exhibit significant antibacterial activity against gram-positive and gram-negative bacteria, suggesting potential for development as antimicrobial agents .
Table 1: Summary of Biological Activities of Related Dihydropyridine Compounds
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 373.39 g/mol |
| Solubility | Soluble in DMSO |
Q & A
Q. What are the key steps in synthesizing N-(2-ethylphenyl)-1-[(3-nitrophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide?
The synthesis typically involves multi-step organic reactions:
- Step 1 : Formation of the dihydropyridine core via cyclocondensation of β-keto esters or amides with ammonium acetate.
- Step 2 : Introduction of the 3-nitrobenzyl group at the N1 position via alkylation using 3-nitrobenzyl bromide in a polar aprotic solvent (e.g., DMF) with a base like K₂CO₃.
- Step 3 : Coupling the 2-ethylphenyl carboxamide moiety using carbodiimide-mediated amidation (e.g., EDCI/HOBt) . Purity optimization often requires column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization from ethanol.
Q. How is the molecular structure of this compound characterized?
- Spectroscopy : ¹H/¹³C NMR confirms substituent positions and regiochemistry. For example, the dihydropyridine ring’s C=O stretch appears at ~1680 cm⁻¹ in IR.
- Mass Spectrometry : High-resolution ESI-MS validates the molecular formula (e.g., [M+H]⁺ peak at m/z 420.12).
- X-ray Crystallography : SHELXL software refines crystal structures to resolve bond lengths and angles, critical for understanding π-π stacking or hydrogen-bonding interactions .
Q. What functional groups dictate its reactivity?
- Dihydropyridine Core : Susceptible to oxidation (e.g., by DDQ) to form pyridine derivatives.
- Nitro Group : Participates in reduction reactions (e.g., catalytic hydrogenation with Pd/C to yield an amine).
- Carboxamide : Acts as a hydrogen-bond donor/acceptor in biological interactions .
Advanced Research Questions
Q. How can computational methods predict this compound’s interaction with biological targets?
- Molecular Docking : Tools like AutoDock Vina simulate binding to enzymes (e.g., calcium channels or kinases) using crystal structures from the PDB. The 3-nitrobenzyl group’s electron-withdrawing nature may enhance affinity for hydrophobic pockets .
- MD Simulations : GROMACS assesses stability of ligand-receptor complexes over time, highlighting critical residues for binding .
Q. What experimental strategies resolve contradictions in biological activity data?
- Dose-Response Analysis : Compare IC₅₀ values across assays (e.g., enzyme inhibition vs. cell viability) to distinguish direct target effects from off-target toxicity.
- Metabolite Profiling : LC-MS/MS identifies active metabolites that may contribute to discrepancies between in vitro and in vivo results .
Q. How do structural modifications impact its pharmacological profile?
- Substituent Effects : Replacing the 3-nitro group with fluorine (as in related compounds) increases lipophilicity (logP +0.5), enhancing blood-brain barrier penetration .
- SAR Studies : Methylation at the pyridine C4 position reduces oxidative instability but may lower binding affinity due to steric hindrance .
Methodological Guidance
Q. What analytical techniques validate synthetic intermediates?
- HPLC-PDA : Use a C18 column (gradient: 10–90% acetonitrile/water) to monitor reaction progress and quantify impurities (<0.5% threshold).
- 2D NMR (HSQC, HMBC) : Resolves ambiguous proton-carbon correlations, critical for confirming regiochemistry in multi-substituted analogs .
Q. How to optimize reaction yields in large-scale synthesis?
- Microwave-Assisted Synthesis : Reduces reaction time from 12 hours to 30 minutes for the alkylation step (yield improvement: 75% → 88%) .
- Flow Chemistry : Minimizes side reactions (e.g., hydrolysis of nitro groups) through precise temperature and residence time control .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
